

Application Note: Analysis of Benzyl Decanoate by Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: Benzyl decanoate

Cat. No.: B484884

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Abstract

This application note details a comprehensive method for the qualitative and quantitative analysis of **benzyl decanoate** using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis. Key mass spectral data and gas chromatography retention information are provided to facilitate compound identification and quantification. This methodology is applicable for quality control in fragrance, flavor, and pharmaceutical industries where **benzyl decanoate** is utilized.

Introduction

Benzyl decanoate is an ester known for its fatty, waxy, and floral odor, leading to its use as a fixative in floral fragrance compositions. It is synthesized from the direct esterification of benzyl alcohol and decanoic acid. Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices to ensure product quality and consistency. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive technique for the analysis of semi-volatile compounds like **benzyl decanoate**. This application note provides a detailed protocol for the GC-MS analysis of **benzyl decanoate**.

Experimental

Sample Preparation

For analysis, a standard solution of **benzyl decanoate** should be prepared in a volatile organic solvent.

- **Standard Preparation:** Accurately weigh approximately 10 mg of **benzyl decanoate** analytical standard.
- **Dissolution:** Dissolve the standard in 10 mL of a suitable solvent such as hexane or ethyl acetate to obtain a stock solution of 1 mg/mL.
- **Working Standards:** Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range for calibration.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system. The following parameters are recommended and are based on common practices for the analysis of long-chain esters.

Gas Chromatograph (GC)

- **Column:** A non-polar capillary column, such as a DB-5ms or HP-5ms (5%-phenyl)-methylpolysiloxane, is recommended. A common dimension is 30 m x 0.25 mm I.D. x 0.25 µm film thickness.
- **Inlet:** Split/splitless injector.
- **Injector Temperature:** 250 °C. A higher temperature may lead to thermal degradation.
- **Injection Volume:** 1 µL.
- **Injection Mode:** Splitless injection is suitable for trace analysis, while a split injection (e.g., 50:1 split ratio) can be used for more concentrated samples.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
- **Oven Temperature Program:**
 - Initial temperature: 100 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 280 °C.
- Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometer (MS)

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-400.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Results and Discussion

Chromatographic Data

Under the specified chromatographic conditions, **benzyl decanoate** is expected to elute with a characteristic retention time. The Kovats retention index is a more robust identification parameter than the absolute retention time.

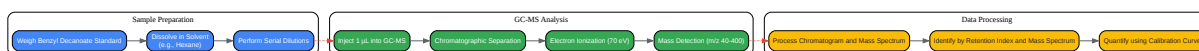
Parameter	Value (Non-Polar Column)	Value (Polar Column)
Kovats Retention Index	1911, 1923 ^[1]	2460 ^[1]

Mass Spectral Data

The electron ionization mass spectrum of **benzyl decanoate** provides a unique fragmentation pattern that is used for its identification. The key mass-to-charge ratios (m/z) and their relative intensities are summarized below. The base peak is observed at m/z 91, which corresponds to the stable tropylium ion (C₇H₇⁺).

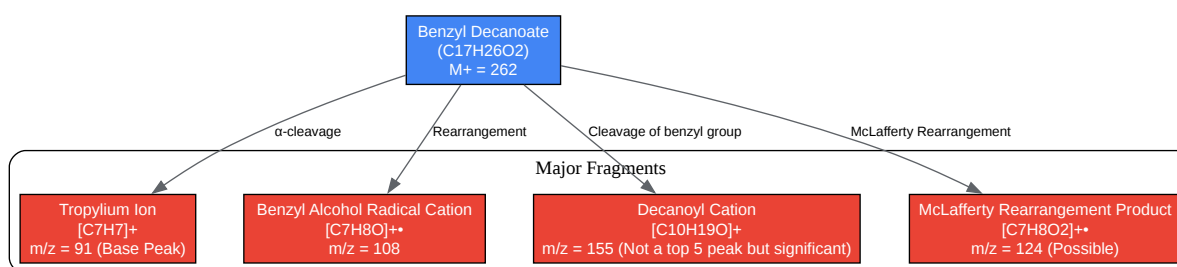
m/z	Relative Intensity (%)	Proposed Fragment
91	99.99	[C7H7] ⁺ (Tropylium ion)
108	41.20	[C7H8O] ⁺ • (Benzyl alcohol radical cation)
43	26.80	[C3H7] ⁺
92	18.60	[C6H5CH2OH] ⁺ • isotope peak or rearrangement product
29	13.10	[C2H5] ⁺

Visualizations



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Caption: Experimental workflow for the GC-MS analysis of **benzyl decanoate**.



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Caption: Proposed fragmentation pathway of **benzyl decanoate** in EI-MS.

Conclusion

The GC-MS method described provides a reliable and sensitive approach for the analysis of **benzyl decanoate**. The combination of retention index and mass spectral data allows for confident identification, while the chromatographic separation enables accurate quantification. This application note serves as a valuable resource for quality control and research applications involving **benzyl decanoate**.

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References

- 1. youtube.com [youtube.com]
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